molecular formula C22H42SSn B1592774 Tributyl(4-hexylthiophen-2-YL)stannane CAS No. 444579-42-4

Tributyl(4-hexylthiophen-2-YL)stannane

Cat. No.: B1592774
CAS No.: 444579-42-4
M. Wt: 457.3 g/mol
InChI Key: GGWHJTJHSJIICG-UHFFFAOYSA-N
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Description

Tributyl(4-hexylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H42SSn and a molecular weight of 457.34 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to a thiophene ring substituted with a hexyl group at the 4-position and three butyl groups. It is commonly used in organic synthesis, particularly in Stille coupling reactions.

Biochemical Analysis

Biochemical Properties

Tributyl(4-hexylthiophen-2-yl)stannane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a catalyst in thiooxidation and coupling reactions. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. This compound can also interact with DNA and RNA, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in oxidation-reduction reactions, where it is converted into reactive intermediates that further interact with other biomolecules. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-hexylthiophen-2-yl)stannane can be synthesized through a Stille coupling reaction. The typical procedure involves the reaction of 4-hexylthiophene with tributyltin chloride in the presence of a palladium catalyst. The reaction is carried out in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 110°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-hexylthiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the thiophene moiety to an electrophilic partner, facilitated by a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), anhydrous toluene, nitrogen or argon gas.

    Conditions: Elevated temperatures (around 110°C), inert atmosphere, and prolonged reaction times (up to 36 hours).

Major Products

The major products formed from the reactions involving this compound are typically biaryl compounds, where the thiophene ring is coupled with another aromatic or heteroaromatic ring .

Scientific Research Applications

Tributyl(4-hexylthiophen-2-yl)stannane is widely used in scientific research, particularly in the field of organic electronics and materials science. Its applications include:

Mechanism of Action

The mechanism of action of tributyl(4-hexylthiophen-2-yl)stannane in Stille coupling reactions involves the oxidative addition of the palladium catalyst to the tin-carbon bond, followed by transmetallation and reductive elimination steps. This results in the formation of a new carbon-carbon bond between the thiophene ring and the electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(4-hexylthiophen-2-yl)stannane is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of specific conjugated polymers and materials with tailored electronic properties .

Properties

IUPAC Name

tributyl-(4-hexylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHJTJHSJIICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623800
Record name Tributyl(4-hexylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444579-42-4
Record name Tributyl(4-hexylthiophen-2-yl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444579-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(4-hexylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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